molecular formula C16H14FN3O3S B2817715 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1021023-04-0

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2817715
CAS No.: 1021023-04-0
M. Wt: 347.36
InChI Key: DZPSRQXXXMVNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the available resources .


Chemical Reactions Analysis

There’s no available information on the chemical reactions involving this compound .


Physical and Chemical Properties Analysis

While some physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are typically provided for chemicals , they are not available for this specific compound.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of 1,3,4-oxadiazole compounds, including those similar to the query compound. These compounds are prepared through a series of chemical transformations starting from various aryl/aralkyl organic acids, leading to the formation of 1,3,4-oxadiazol-2-thiols and subsequent derivatives. The structural elucidation of these compounds is achieved using IR, 1H-NMR, 13C-NMR, and mass spectral data, ensuring the accuracy of the synthesized compounds' structures (Gul et al., 2017).

Biological Activities

Antimicrobial Activity

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a significant focus of research. These compounds exhibit variable antimicrobial activity against a selected panel of microbial species, including both bacteria and fungi. The studies highlight the potential of these compounds to be developed into antimicrobial agents, with certain derivatives showing potent activity against specific microbial strains (Parikh & Joshi, 2014).

Antifungal and Apoptotic Effects

Research on triazole-oxadiazole compounds related to the query structure demonstrated potent antifungal and apoptotic effects against various Candida species. These compounds not only inhibit the growth of fungal strains but also induce apoptosis, showcasing their potential as antifungal agents with a dual mechanism of action (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Cytotoxicity and Anticancer Screening

Some derivatives of 1,3,4-oxadiazole and related structures have been evaluated for their cytotoxic activities against various cancer cell lines. The studies involve synthesis, molecular modeling, and screening of these compounds, with some showing significant cytotoxic effects against specific cancer cell lines, suggesting their potential use in cancer treatment (Abu-Melha, 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Future Directions

The future directions or applications of this compound are not specified in the available resources .

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-9-7-13(10(2)22-9)15-19-20-16(23-15)24-8-14(21)18-12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPSRQXXXMVNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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